Lysinoalanine Dihydrochloride - 4418-81-9

Lysinoalanine Dihydrochloride

Catalog Number: EVT-248161
CAS Number: 4418-81-9
Molecular Formula: C9H21Cl2N3O4
Molecular Weight: 306.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysinoalanine (LAL) is a non-protein amino acid formed through chemical reactions during food processing, particularly under alkaline conditions and heat treatment. [, , ] It is a cross-linked amino acid derived from lysine and serine residues within proteins. [] LAL formation is a concern due to its potential to reduce protein digestibility and nutritional value, and its possible association with nephrocytotoxicity. [, ]

Synthesis Analysis
  • Alkaline Conditions: High pH levels promote LAL formation. [, , , ]
  • Heat Treatment: Elevated temperatures accelerate LAL formation. [, , ]
  • Protein Source: Different proteins exhibit varying susceptibility to LAL formation. [, , ]
  • Processing Time: Extended processing times can lead to increased LAL content. [, ]
  • Additives: Certain compounds, such as sodium tripolyphosphate, can inhibit LAL formation. []
Chemical Reactions Analysis
  • Dehydration of Serine: Under alkaline conditions, serine undergoes dehydration to form dehydroalanine. [, ]
  • Nucleophilic Addition: The ε-amino group of lysine acts as a nucleophile, attacking the electrophilic double bond of dehydroalanine. [, ]
  • Formation of LAL: This nucleophilic addition results in the formation of a stable cross-link between lysine and dehydroalanine, yielding LAL. [, ]
Mechanism of Action
  • Reduced Digestibility: The cross-link formed by LAL can hinder enzymatic breakdown of proteins, potentially reducing their digestibility and nutritional value. []
  • Potential Toxicity: While research is ongoing, LAL has been linked to nephrocytotoxicity in animal studies. []
Applications
  • Monitoring LAL Formation: Developing analytical methods to quantify LAL levels in processed foods. []
  • Mitigating LAL Formation: Investigating processing conditions and additives that can minimize LAL generation during food production. [, , ]
  • Assessing LAL Toxicity: Conducting further studies to determine the long-term health effects of LAL consumption. []

Properties

CAS Number

4418-81-9

Product Name

Lysinoalanine Dihydrochloride

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride

Molecular Formula

C9H21Cl2N3O4

Molecular Weight

306.19

InChI

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1

InChI Key

JZWLEIXRHPXDAP-VNGAUYPHSA-N

SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl

Synonyms

4418-81-9;LAL.2HCl;C9H19N3O4.2HCl;7357AH;FT-0603660

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl

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